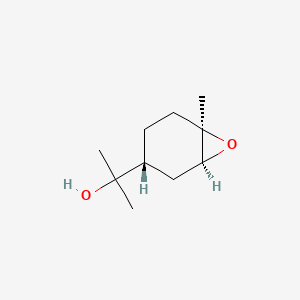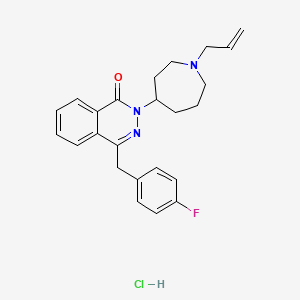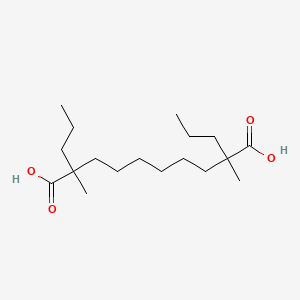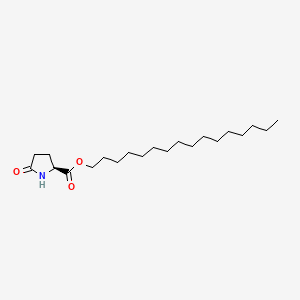
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno es un compuesto químico con la fórmula molecular C25H40NNaO7S y un peso molecular de 521.64237 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo sulfonato, lo que lo convierte en una sustancia valiosa en diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno generalmente implica la reacción de N-metil-N-fenil-10-hidroxi-octadecanamida con un agente sulfonante como el ácido clorosulfónico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del éster sulfonato deseado. La mezcla de reacción se neutraliza luego con hidróxido de sodio para obtener el producto final .
Métodos de producción industrial
En un entorno industrial, la producción de N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno involucra procesos de sulfonación a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo y sistemas de control automatizados para mantener condiciones de reacción precisas .
Análisis De Reacciones Químicas
Tipos de reacciones
El N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfonato se puede oxidar en condiciones específicas para formar derivados de sulfona.
Reducción: El compuesto se puede reducir a sus correspondientes derivados de alcohol o amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcoholes se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de alcohol o amina.
Sustitución: Derivados funcionalizados con diversos nucleófilos.
Aplicaciones Científicas De Investigación
El N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como tensioactivo y agente emulsionante en diversas reacciones químicas y formulaciones.
Biología: Se emplea en el estudio de las interacciones de la membrana celular y como componente en ciertos ensayos bioquímicos.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como agente estabilizador para formulaciones farmacéuticas.
Industria: Se utiliza en la producción de detergentes, cosméticos y otros productos de cuidado personal debido a sus propiedades tensioactivas
Mecanismo De Acción
El mecanismo de acción del N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno implica su interacción con diversos objetivos moleculares, principalmente a través de su grupo sulfonato. Este grupo puede formar fuertes interacciones iónicas con sitios cargados positivamente en proteínas y otras biomoléculas, afectando su estructura y función. Las propiedades tensioactivas del compuesto también le permiten interrumpir las bicapas lipídicas, lo que lo hace útil en aplicaciones como la lisis celular y los estudios de membrana .
Comparación Con Compuestos Similares
Compuestos similares
Dodecilsulfato de sodio (SDS): Un tensioactivo ampliamente utilizado con propiedades similares pero una cadena alquílica más corta.
Laurilsulfato de sodio éter (SLES): Otro tensioactivo común con un enlace éter en su estructura.
Estearato de sodio: Un compuesto similar al jabón con una cadena alquílica larga similar pero sin el grupo sulfonato.
Unicidad
El N-metil-N-fenil-10-(sulfonatooxi)octadecanamido de sodio e hidrógeno es único debido a su combinación específica de una cadena alquílica larga, un grupo sulfonato y un enlace amida. Esta estructura imparte propiedades tensioactivas distintas, lo que la hace particularmente eficaz en aplicaciones que requieren fuertes interacciones iónicas y disrupción de membrana .
Propiedades
Número CAS |
27522-42-5 |
|---|---|
Fórmula molecular |
C25H43NNaO5S+ |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
sodium;[18-(N-methylanilino)-18-oxooctadecan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C25H43NO5S.Na/c1-3-4-5-6-9-15-20-24(31-32(28,29)30)21-16-10-7-8-11-17-22-25(27)26(2)23-18-13-12-14-19-23;/h12-14,18-19,24H,3-11,15-17,20-22H2,1-2H3,(H,28,29,30);/q;+1 |
Clave InChI |
HIWQFXSVTCEAQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)N(C)C1=CC=CC=C1)OS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
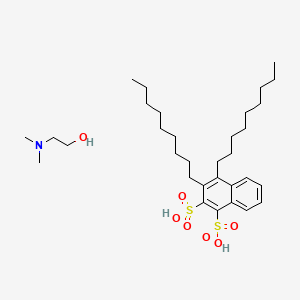
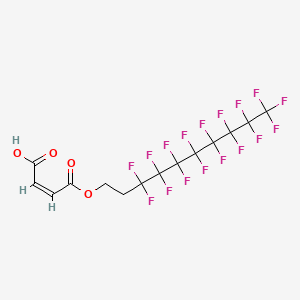

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)




